molecular formula C6H6N2O2 B14856337 5-Amino-3-hydroxypyridine-2-carbaldehyde

5-Amino-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14856337
M. Wt: 138.12 g/mol
InChI Key: FFUVXJNUHJNTTG-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxypyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-hydroxypyridine, followed by reduction to obtain 3-hydroxy-5-nitropyridine. Subsequent formylation at the 2-position and reduction of the nitro group yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiviral properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of all three functional groups (amino, hydroxyl, and aldehyde) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research applications .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5-amino-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H,7H2

InChI Key

FFUVXJNUHJNTTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)N

Origin of Product

United States

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